2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride and its derivatives has been approached through different pathways. One method involves the N-oxidation of 2,3-lutidine, followed by a series of reactions including methylation, oxidation, and chlorination to produce 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, which is a related intermediate . Another synthesis route starts from 2,3,5-trimethylpyridine and involves N-oxidation, nitration, methoxylation, acylation, and hydrolysis, followed by chlorination with SOCl2 to yield the title compound with an overall yield of 63.6% . Improvements on the synthesis have been made using a POCl3/CH2Cl2/Et3N system, which offers a highly selective chlorination from 2-methylpyridine N-oxide under mild conditions .
Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride derivatives has been elucidated using various spectroscopic techniques. For instance, the structure of related compounds synthesized from 2-(chloromethyl)-pyridine derivatives has been confirmed through crystallography, showing weak hydrogen-bonding interactions and crystallizing in different space groups depending on the substituents .
Chemical Reactions Analysis
The reactivity of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride has been explored in the synthesis of various derivatives. For example, its reaction with 1-(4-chloro-phenyl)imidazole-2-thione in the presence of sodium methoxide afforded methylsulphinyl derivatives . Additionally, the reaction of 2-chloromethylpyridine with pyridine has been used to obtain 1-(2′-pyridylmethyl)-pyridinium chlorides, which are further processed to yield 1-methyl-2-pyridones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride and its derivatives are inferred from their synthesis and molecular structure. The green metrics assessment of the synthesis process indicates that certain steps, such as the oxidation of thiomethyl pyridine-N-oxide, are associated with low waste generation, suggesting an environmentally friendly approach . The crystallographic data provide insights into the solid-state properties, including unit cell parameters and hydrogen-bonding patterns, which are crucial for understanding the compound's behavior in different environments .
Scientific Research Applications
Synthesis and Chemical Properties
2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride has been studied for its utility in various chemical syntheses. For instance, Dai Gui (2004) demonstrated the synthesis of this compound from 2,3,5-trimethylpyridine with a 63.6% overall yield, highlighting its potential in complex chemical processes (Dai Gui, 2004). Similarly, Xia Liang (2007) synthesized 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine using a POCl3/CH2Cl2/Et3N system, emphasizing its effectiveness under mild conditions (Xia Liang, 2007).
Applications in Complex Reactions
The compound is also instrumental in more complex reactions. S. Nogai and H. Schmidbaur (2004) studied its role in the dehydrogenative Ga-Ga coupling in gallium hydride complexes, revealing its utility in advanced organometallic chemistry (S. Nogai & H. Schmidbaur, 2004).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical research, this compound is used as an intermediate. N. Venugopal et al. (2012) developed and validated a method for the quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride as a genotoxic impurity in pantoprazole, an active pharmaceutical ingredient (N. Venugopal et al., 2012).
Material Science and Engineering
In materials science, its derivatives have been explored for various applications. For example, research by M. Anderson and A. W. Johnson (1966) on the base-catalysed reaction of its derivatives demonstrates its versatility in creating new materials (M. Anderson & A. W. Johnson, 1966).
Safety And Hazards
properties
IUPAC Name |
2-(chloromethyl)-3,5-dimethylpyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-6-3-7(2)8(4-9)10-5-6;/h3,5H,4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCKCIHKYBTWLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CCl)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611856 | |
Record name | 2-(Chloromethyl)-3,5-dimethylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride | |
CAS RN |
73590-93-9 | |
Record name | 2-(Chloromethyl)-3,5-dimethylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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